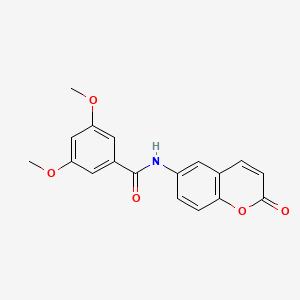
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide, also known as AMPK activator 991, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidines and has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
作用机制
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activates N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide by binding to the β subunit of the enzyme and inducing a conformational change that enhances AMP binding and allosteric activation. This activation of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide leads to the activation of various downstream signaling pathways that regulate cellular energy homeostasis, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, improvement of insulin sensitivity, and reduction of inflammation. In animal models, this compound has been shown to reduce tumor growth, improve glucose tolerance, and reduce inflammation in various tissues.
实验室实验的优点和局限性
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has several advantages for lab experiments, including its high potency and specificity for N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activation. However, this compound has some limitations, including its relatively low solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activators based on the structure of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop more effective delivery methods for in vivo applications.
In conclusion, N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide is a promising compound for its potential therapeutic applications in various diseases. Its ability to activate N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide and regulate cellular energy homeostasis makes it an attractive target for drug development. Further research is needed to fully understand the mechanism of action and potential off-target effects of this compound, as well as to develop more effective delivery methods for in vivo applications.
合成方法
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide can be synthesized by various methods, including the reaction of 2-methyl-4,6-diphenylpyrimidine-5-carboxylic acid with acetic anhydride and benzoyl chloride. The synthesis method involves multiple steps and requires high purity reagents to ensure the quality of the final product.
科学研究应用
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to activate N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide, which is a key regulator of cellular energy homeostasis and has been implicated in the pathogenesis of various diseases. N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activation by N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been shown to inhibit cancer cell growth, improve insulin sensitivity, and reduce inflammation in various animal models.
属性
IUPAC Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13(24)17-18(15-9-5-3-6-10-15)21-14(2)22-19(17)23-20(25)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOIYSXYUSZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC(=O)C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)

![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)


![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)